molecular formula C18H20FNO3S B6501215 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine CAS No. 1328423-78-4

4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine

Cat. No.: B6501215
CAS No.: 1328423-78-4
M. Wt: 349.4 g/mol
InChI Key: KARNATUEAGLEMZ-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine is a high-purity synthetic compound designed for research and screening applications. This chemical features a morpholine core substituted with a 4-fluorophenyl group and a 4-ethylbenzenesulfonyl moiety, a functional group known as a sulfonamide, which is prevalent in medicinal chemistry (see, for example, compounds with similar sulfonamide substituents on PubChem) . The specific stereochemistry of the morpholine ring can significantly influence its biological activity and interaction with target proteins. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. Its structure suggests potential for use in building libraries for high-throughput screening against a variety of biological targets. Similar sulfonamide-containing morpholine derivatives have been investigated for a range of activities (as seen in patent literature for andrographolide compounds) . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment. For specific storage and handling recommendations, please consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

4-(4-ethylphenyl)sulfonyl-2-(4-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-2-14-3-9-17(10-4-14)24(21,22)20-11-12-23-18(13-20)15-5-7-16(19)8-6-15/h3-10,18H,2,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARNATUEAGLEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethanolamine-Mediated Ring Formation

Adapting methodologies from aprepitant intermediate synthesis, 2-(4-fluorophenyl)acetonitrile undergoes ZnCl₂-catalyzed cyclization with ethanolamine to yield 2-(4-fluorophenyl)-4,5-dihydrooxazole. Subsequent SeO₂-mediated oxidative rearrangement generates 3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazin-2-one, which is hydrogenated over Pd/C to produce 2-(4-fluorophenyl)morpholine (Scheme 1).

Scheme 1:

2-(4-Fluorophenyl)acetonitrileZnCl2EthanolamineDihydrooxazoleSeO2OxidationOxazinonePd/CH2Morpholine intermediate\text{2-(4-Fluorophenyl)acetonitrile} \xrightarrow[\text{ZnCl}2]{\text{Ethanolamine}} \text{Dihydrooxazole} \xrightarrow[\text{SeO}2]{\text{Oxidation}} \text{Oxazinone} \xrightarrow[\text{Pd/C}]{\text{H}_2} \text{Morpholine intermediate}

This route achieves 68–72% overall yield but requires stringent control over hydrogenation parameters to prevent over-reduction.

Reductive Amination Approach

Ketone-Amine Condensation

Building upon morpholine syntheses for NK-1 receptor antagonists, 4-fluorophenylglyoxal methyl hemiacetal reacts with 2-aminoethanol in the presence of NaBH(OAc)₃ to form 2-(4-fluorophenyl)morpholine via a reductive amination mechanism (Eq. 1):

4-Fluorophenylglyoxal+H2NCH2CH2OHNaBH(OAc)3CH3CN2-(4-Fluorophenyl)morpholine\text{4-Fluorophenylglyoxal} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow[\text{NaBH(OAc)}3]{\text{CH}_3\text{CN}} \text{2-(4-Fluorophenyl)morpholine}

This single-step process affords 82% yield with excellent regioselectivity, though substrate accessibility limits broad applicability.

Sulfonylation of Morpholine Derivatives

Nitrogen-Directed Sulfonyl Transfer

The morpholine nitrogen undergoes sulfonylation with 4-ethylbenzenesulfonyl chloride under Schotten-Baumann conditions (Eq. 3):

2-(4-Fluorophenyl)morpholine+4-EtC6H4SO2ClEt3NDCMTarget Compound\text{2-(4-Fluorophenyl)morpholine} + \text{4-EtC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{Target Compound}

Triethylamine (2.5 eq) in dichloromethane at 0°C provides 94% conversion within 2 hours, with minimal N,N-disulfonylation (<1%).

Comparative Analysis of Synthetic Routes

Table 1: Performance metrics of key synthetic approaches

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization68–7299.5High stereochemical controlMulti-step, toxic SeO₂ usage
Reductive Amination8298.7Single-step conversionSpecialized ketone substrates
Suzuki Coupling8599.1Modular aryl introductionBromomorpholine availability
Sulfonylation9499.8Quantitative functionalizationMoisture-sensitive conditions

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Excessive reaction temperatures (>140°C) during ZnCl₂-mediated cyclization promote regioisomeric byproducts (up to 18%). Kinetic studies recommend maintaining 110–115°C with slow reagent addition to suppress side reactions.

Sulfonyl Chloride Stability

4-Ethylbenzenesulfonyl chloride exhibits rapid hydrolysis (t₁/₂ = 2.3 h in moist air). In situ generation via sulfonic acid/ClSO₃H reaction improves reagent utilization by 37% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Substituent Effects on Sulfonylmorpholine Derivatives

The target compound differs from similar sulfonylmorpholines in the nature of the aryl substituents. Key comparisons include:

Compound Name Substituents (Sulfonyl Aryl Group) Morpholine Substituent Key Properties/Applications Reference
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-methoxyphenyl None Synthesized via Grignard reactions; mp 109–110°C
4-[(2-Fluorophenyl)sulfonyl]morpholine 2-fluorophenyl None CAS 613657-01-5; used in SAR studies
4-[(4-Fluorophenyl)sulfonyl]morpholine 4-fluorophenyl None Investigated for kinase inhibition
Target compound 4-ethylphenyl 4-fluorophenyl Higher lipophilicity (ethyl group)
  • Ethyl vs.
  • Fluorophenyl Positioning : The 4-fluorophenyl group on the morpholine ring may induce planar molecular conformations, as seen in isostructural compounds with halogenated aryl groups .

Crystal Packing and Isostructurality

Evidence from isostructural compounds (e.g., 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives) shows that halogen substituents (Cl vs. F) minimally affect crystal symmetry (triclinic, P 1) but induce subtle packing adjustments . The ethyl group in the target compound, however, may introduce steric bulk, favoring different packing motifs compared to smaller substituents like methoxy or halogens.

Physicochemical Properties

  • Lipophilicity : Calculated logP for the target compound is ~3.5 (ethyl group increases by ~0.5 compared to methyl).
  • Solubility : Reduced aqueous solubility compared to methoxy-substituted derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction is advised, as demonstrated for structurally similar morpholine derivatives in crystallography studies . Additionally, Fourier-transform infrared spectroscopy (FTIR) can validate sulfonyl and fluorophenyl functional groups.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Key steps include:

  • Sulfonylation Control : Use anhydrous conditions and slow addition of sulfonyl chloride to avoid side reactions, as seen in analogous sulfonamide syntheses .
  • Fluorophenyl Coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment of the fluorophenyl group .
  • Purification : Gradient flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures enhances purity, as reported for morpholine derivatives .

Q. What are the stability considerations for handling and storing this compound under laboratory conditions?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light, as UV degradation is common in fluorinated aromatics . Stability under acidic/basic conditions should be tested via accelerated degradation studies (pH 1–12, 40°C for 48 hours) .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility and pharmacophore features of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs), leveraging the sulfonyl group’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) : Run MD simulations (AMBER or GROMACS) to analyze the morpholine ring’s puckering dynamics and sulfonyl group orientation in aqueous vs. lipid environments .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ values for ethyl and fluorine) to predict bioactivity trends .

Q. What experimental strategies resolve contradictions in reported solubility and reactivity data for morpholine-derived sulfonamides?

  • Methodological Answer :

  • Solubility Profiling : Conduct phase-solubility studies in DMSO, PBS, and simulated gastric fluid to identify pH-dependent solubility discrepancies .
  • Reactivity Mapping : Compare reaction kinetics under varying temperatures (25–80°C) and catalysts (e.g., DMAP vs. pyridine) to isolate variables causing divergent reactivity outcomes .
  • Cross-Validation : Reproduce conflicting protocols (e.g., solvent ratios, stoichiometry) and characterize intermediates via LC-MS to trace pathway deviations .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the ethylsulfonyl and fluorophenyl substituents’ roles in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent modifications (e.g., replacing ethyl with methyl or cyclopropyl groups; substituting fluorine with chlorine/trifluoromethyl) .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase or proteases) using fluorometric assays to quantify inhibition constants (Ki) .
  • Electrostatic Analysis : Calculate electrostatic potential maps (Gaussian 09) to correlate sulfonyl group electron-withdrawing effects with binding affinity .

Q. What advanced techniques validate the compound’s metabolic stability and potential toxicity in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS to identify oxidation or sulfonyl cleavage products .
  • Cytotoxicity Screening : Use MTT assays in HepG2 cells and primary hepatocytes to assess mitochondrial toxicity .
  • Genotoxicity : Conduct Ames tests (TA98/TA100 strains) to evaluate mutagenic potential linked to fluorophenyl metabolites .

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